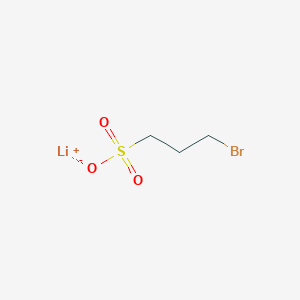

Lithium(1+) ion 3-bromopropane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 3-bromopropane-1-sulfonate is a chemical compound with the molecular formula C3H8BrLiO3S and a molecular weight of 211. It is a lithium salt of 3-bromopropane-1-sulfonic acid. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate typically involves the reaction of 3-bromopropane-1-sulfonic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization techniques.

Análisis De Reacciones Químicas

Lithium-Halogen Exchange Reactions

The bromine atom undergoes lithium-halogen exchange with organolithium reagents (e.g., n-BuLi), a process critical in synthetic chemistry . This reaction proceeds via a concerted nucleophilic mechanism:

Li+[C3H6BrSO3−]+R-Li→Li+[C3H6RSO3−]+LiBr

Key observations :

-

Reaction rates depend on solvent polarity and Li⁺ coordination (e.g., HMPA slows exchange by stabilizing Li⁺) .

-

Competing proton-transfer pathways are suppressed due to the sulfonate group’s electron-withdrawing effects.

Cyclization to Sultones

Under thermal or catalytic conditions, Li[C₃H₆BrSO₃] undergoes intramolecular cyclization to form 2-bromo-1,3-propane sultone , a precursor to industrially relevant sultones :

Li+[C3H6BrSO3−]ΔLiBr+C3H5SO3 (cyclic)

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 130–150°C |

| Pressure | <2 mmHg |

| Yield | ~22–25% |

Challenges include side reactions (e.g., oligomerization) and purification difficulties at scale .

Nucleophilic Substitution

The bromide substituent participates in Sₙ2 reactions with nucleophiles (e.g., OH⁻, amines):

Li+[C3H6BrSO3−]+Nu−→Li+[C3H6NuSO3−]+Br−

Examples :

-

Hydrolysis to 3-hydroxypropane-1-sulfonate (Nu = OH⁻).

-

Amination with NH₃ yields 3-aminopropane-1-sulfonate .

Coordination and Ion Interactions

The sulfonate group chelates Li⁺ in solution, influencing ion transport. Studies on polyelectrolyte solutions reveal:

-

Negative Li⁺ transference numbers occur due to strong anion-cation correlations .

-

Ion mobility decreases with polymer chain length, as sulfonate-Li⁺ interactions dominate over bulk diffusion .

Table : Transport properties in polyelectrolyte solutions

| Degree of Polymerization | Lself−− (S·cm⁻¹) | Lself++ (S·cm⁻¹) | [Ldist+++Ldist−−−2L+−] |

|---|---|---|---|

| 10 | 0.12 | 0.10 | -0.05 |

| 40 | 0.06 | 0.04 | +0.02 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Lithium(1+) ion 3-bromopropane-1-sulfonate serves as an important reagent in organic synthesis, particularly in nucleophilic substitution reactions. The lithium cation enhances the electrophilicity of the bromine atom, facilitating reactions with nucleophiles.

Case Study: Nucleophile-Assisted Leaving Groups

In a study involving nucleophile-assisted leaving groups, it was demonstrated that lithium salts significantly accelerate bromination reactions compared to sodium or potassium salts. The presence of lithium ions improves the rate of reaction due to better chelation with sulfonate groups, leading to higher yields of desired products .

| Reagent | Reaction Type | Rate Enhancement |

|---|---|---|

| Lithium Bromide | Bromination | Significant |

| Sodium Bromide | Bromination | Minimal |

| Potassium Bromide | Bromination | Minimal |

Pharmacological Applications

Lithium ions are well-known for their therapeutic effects in psychiatric disorders, particularly bipolar disorder. This compound's role as a lithium source can be explored in pharmacological contexts.

Case Study: Lithium Ion Flux

Research has shown that lithium ions can permeate voltage-dependent sodium channels similarly to sodium ions. This property allows for potential applications in neuropharmacology, where lithium's effects on neuronal excitability are studied . The ability to substitute lithium for sodium in cellular environments opens avenues for developing new treatments.

Ion Recovery and Separation Technologies

The selective recovery of lithium ions from brines and other mixed solutions is a growing field due to the demand for lithium in battery technologies.

Case Study: Electrobaromembrane Method

Recent advancements have utilized this compound in electrobaromembrane methods for the selective recovery of lithium from mixed solutions containing sodium and potassium ions. This method employs simultaneous electric and pressure fields to enhance separation efficiency, demonstrating promising results in laboratory settings .

| Ion | Flux (mol/(m²·h)) |

|---|---|

| Lithium | -0.07 |

| Sodium | 0.08 |

| Potassium | 0.24 |

Material Science Applications

In material science, lithium salts like this compound are used as additives to improve the properties of polymers and other materials.

Case Study: Polymer Modification

Lithium salts have been incorporated into polymer matrices to enhance ionic conductivity, which is crucial for applications in batteries and fuel cells. The presence of this compound has shown to improve the mechanical properties and thermal stability of polymer electrolytes .

Mecanismo De Acción

The mechanism of action of lithium(1+) ion 3-bromopropane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonate group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- Lithium 3-chloropropane-1-sulfonate

- Lithium 3-iodopropane-1-sulfonate

- Sodium 3-bromopropane-1-sulfonate

Uniqueness

Lithium(1+) ion 3-bromopropane-1-sulfonate is unique due to its specific reactivity and the presence of both lithium and bromine atoms. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. The lithium ion provides unique ionic properties, while the bromine atom offers specific reactivity in substitution and reduction reactions.

Actividad Biológica

Lithium(1+) ion 3-bromopropane-1-sulfonate (LiBrPS) is a lithium salt derived from 3-bromopropane-1-sulfonic acid, characterized by its molecular formula C3H8BrLiO3S and a molecular weight of approximately 211 g/mol. This compound has garnered attention in various fields, particularly in biochemical research and organic synthesis, due to its unique properties and biological interactions.

The biological activity of LiBrPS is primarily attributed to its interaction with various molecular targets within cells. Its mechanism of action includes:

- Ionic Interactions : The lithium ion can replace magnesium ions in certain enzymes, affecting their activity. For instance, lithium has been shown to inhibit inositol monophosphatase and glycogen synthase kinase 3 beta (GSK3B), which are critical in cellular signaling pathways associated with mood regulation and neuroprotection .

- Nucleophilic Substitution : The bromine atom in LiBrPS can participate in nucleophilic substitution reactions, allowing it to interact with biological molecules and modulate their functions.

Biological Applications

LiBrPS has several applications in biological research:

- Enzyme Studies : It is utilized to investigate enzyme mechanisms and the effects of lithium on enzyme kinetics. For example, studies have shown that lithium can inhibit GSK3B by competing with magnesium for binding sites, leading to alterations in various signaling pathways .

- Cell Signaling : Lithium's ability to interfere with phosphatases and kinases makes it a valuable tool for studying cell signaling pathways related to psychiatric disorders and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C3H8BrLiO3S | Inhibits GSK3B, interacts with enzymes |

| Lithium 3-chloropropane-1-sulfonate | C3H8ClLiO3S | Similar mechanism but different reactivity |

| Sodium 3-bromopropane-1-sulfonate | C3H8BrNaO3S | Less effective in lithium-specific pathways |

Case Studies

- Inhibition of GSK3B : A study demonstrated that lithium ions inhibit GSK3B activity, which plays a significant role in regulating gene expression and cellular responses to stress. This inhibition was shown to be dose-dependent, highlighting the potential therapeutic applications of LiBrPS in mood disorders .

- Neuroprotective Effects : Research indicates that lithium compounds, including LiBrPS, may offer neuroprotective benefits by modulating apoptosis pathways through GSK3B inhibition. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Propiedades

IUPAC Name |

lithium;3-bromopropane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXEXPJFSLSFO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CS(=O)(=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrLiO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.